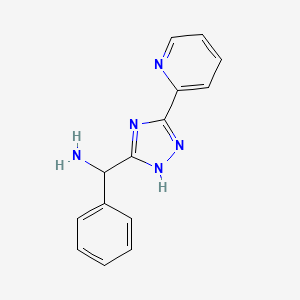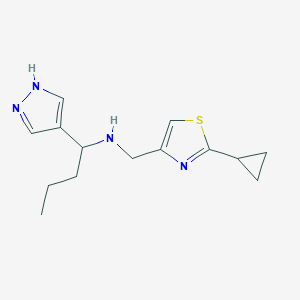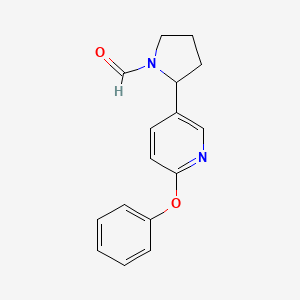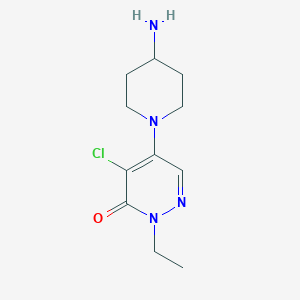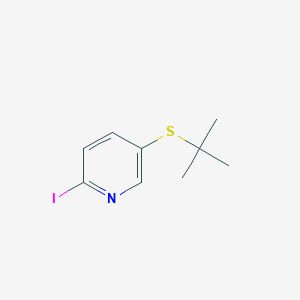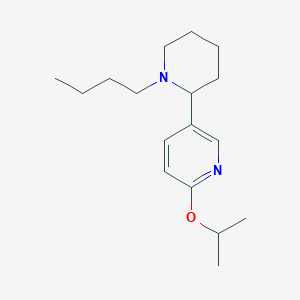![molecular formula C8H5F3N2O2 B11802076 6-(Trifluoromethoxy)benzo[d]oxazol-2-amine](/img/structure/B11802076.png)
6-(Trifluoromethoxy)benzo[d]oxazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Trifluoromethoxy)benzo[d]oxazol-2-amine is a chemical compound known for its unique structure and properties It is a derivative of benzoxazole, featuring a trifluoromethoxy group at the 6th position and an amine group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 6-(trifluoromethoxy)benzoxazole with ammonia or an amine source under specific conditions to introduce the amine group at the 2nd position .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethoxy)benzo[d]oxazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives .
Scientific Research Applications
6-(Trifluoromethoxy)benzo[d]oxazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s structural similarity to bioactive molecules makes it a candidate for studying biological interactions and pathways.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethoxy)benzo[d]oxazol-2-amine involves its interaction with specific molecular targets. It has been shown to antagonize voltage-dependent sodium channel currents, which can reduce neuronal excitability. This mechanism is similar to that of riluzole, a known neuroprotective drug. The compound may also interact with other ion channels and receptors, contributing to its overall effects .
Comparison with Similar Compounds
Similar Compounds
6-Aminobenzoxazole: A structurally related compound with similar chemical properties.
Uniqueness
6-(Trifluoromethoxy)benzo[d]oxazol-2-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its trifluoromethoxy group enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H5F3N2O2 |
|---|---|
Molecular Weight |
218.13 g/mol |
IUPAC Name |
6-(trifluoromethoxy)-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C8H5F3N2O2/c9-8(10,11)15-4-1-2-5-6(3-4)14-7(12)13-5/h1-3H,(H2,12,13) |
InChI Key |
GZDANCHBNJGSCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)OC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



